molecular formula C4H7ClF2O2S B2559145 4,4-Difluorobutane-1-sulfonyl chloride CAS No. 1785613-49-1

4,4-Difluorobutane-1-sulfonyl chloride

Cat. No.: B2559145
CAS No.: 1785613-49-1
M. Wt: 192.6
InChI Key: DTRYOMRJWMCQHA-UHFFFAOYSA-N
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Description

4,4-Difluorobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H7ClF2O2S and a molecular weight of 192.61 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms attached to the butane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Difluorobutane-1-sulfonyl chloride can be synthesized through a multi-step process. One common method involves the reaction of 4,4-difluorobutane with chlorosulfonic acid, resulting in the formation of the sulfonyl chloride group . The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 4,4-difluorobutane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluorobutane-1-sulfonyl chloride is unique due to the presence of two fluorine atoms on the butane chain, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent in the synthesis of fluorinated compounds and materials with specific characteristics .

Properties

IUPAC Name

4,4-difluorobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClF2O2S/c5-10(8,9)3-1-2-4(6)7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRYOMRJWMCQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785613-49-1
Record name 4,4-difluorobutane-1-sulfonyl chloride
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